molecular formula C12H10N2O B13602213 3-Hydroxy-3-(quinolin-4-yl)propanenitrile

3-Hydroxy-3-(quinolin-4-yl)propanenitrile

Katalognummer: B13602213
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: RLKOKRJGVCDCTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-(quinolin-4-yl)propanenitrile is an organic compound that features a quinoline ring attached to a propanenitrile group with a hydroxyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile and hydroxyl-containing reagents. One common method involves the reaction of 4-chloroquinoline with a cyanohydrin derivative under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-(quinolin-4-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(quinolin-4-yl)propanenitrile.

    Reduction: Formation of 3-hydroxy-3-(quinolin-4-yl)propanamine.

    Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-(quinolin-4-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-3-(quinolin-2-yl)propanenitrile
  • 3-Hydroxy-3-(quinolin-6-yl)propanenitrile
  • 3-Hydroxy-3-(quinolin-8-yl)propanenitrile

Uniqueness

3-Hydroxy-3-(quinolin-4-yl)propanenitrile is unique due to the specific position of the quinoline ring attachment, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in undergoing various chemical transformations.

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

3-hydroxy-3-quinolin-4-ylpropanenitrile

InChI

InChI=1S/C12H10N2O/c13-7-5-12(15)10-6-8-14-11-4-2-1-3-9(10)11/h1-4,6,8,12,15H,5H2

InChI-Schlüssel

RLKOKRJGVCDCTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.